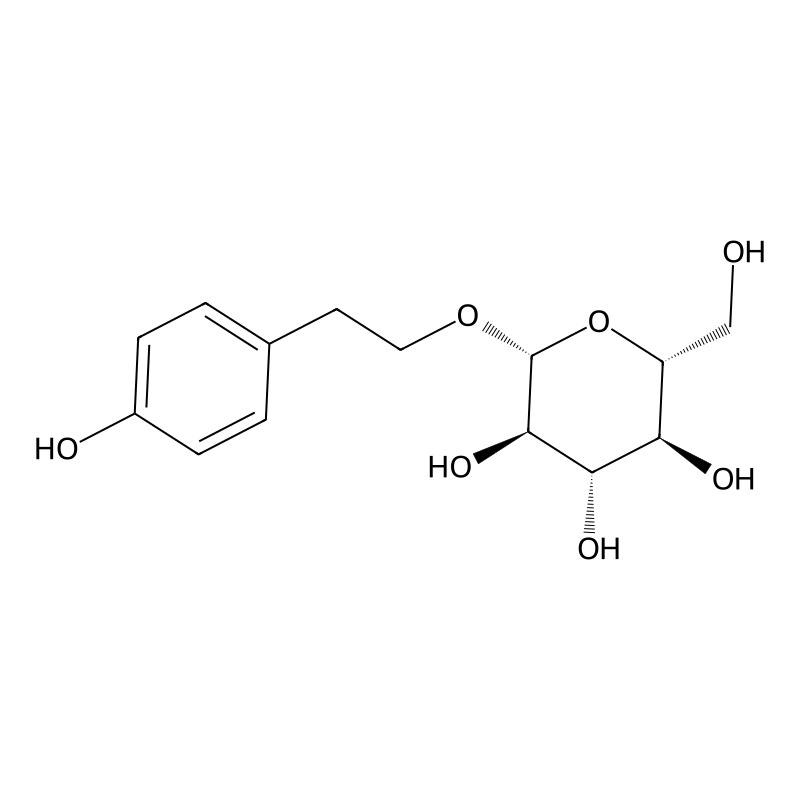

Salidroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Benefits for the Central Nervous System (CNS)

Studies have investigated the neuroprotective effects of salidroside, suggesting its potential role in managing various neurological disorders. These include:

- Anti-Alzheimer's Disease: Salidroside may offer neuroprotection by reducing oxidative stress, inflammation, and amyloid plaque formation in the brain, which are implicated in Alzheimer's disease progression [].

- Anti-Depressive Effects: Research suggests that salidroside might improve mood and alleviate symptoms of depression by regulating neurotransmitters like serotonin and dopamine, impacting stress responses, and promoting the growth of new nerve cells [].

- Cognitive Function Improvement: Studies indicate that salidroside could enhance cognitive function, memory, and learning by improving blood flow to the brain and protecting neurons from damage [].

Potential Applications in Other Areas

Beyond the CNS, research is exploring the potential benefits of salidroside in other areas:

- Cardiovascular Health: Salidroside's antioxidant and anti-inflammatory properties are being investigated for their potential role in protecting against cardiovascular diseases by lowering blood pressure, improving blood flow, and reducing inflammation [].

- Metabolic Disorders: Studies suggest that salidroside might have a beneficial effect in managing metabolic disorders like type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism [].

- Wound Healing: Research indicates that salidroside may promote wound healing by stimulating cell proliferation, migration, and collagen synthesis [].

However, similar to the research on the CNS, these potential applications require further investigation through well-designed clinical trials to confirm their efficacy and safety before considering salidroside for therapeutic purposes [, , ].

Salidroside is a natural phenolic glycoside predominantly found in the root of Rhodiola rosea, a plant known for its adaptogenic properties. It has the chemical formula C₁₄H₂₀O₇ and a molecular weight of approximately 300.30 g/mol . Salidroside is classified as a phenylpropanoid glycoside, which contributes to its diverse pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects .

The exact mechanism of action of Salidroside is still under investigation. However, some potential mechanisms have been proposed based on in vitro and animal studies [, , ]:

- Prolyl Endopeptidase Inhibition: Salidroside may inhibit an enzyme called prolyl endopeptidase, which could influence the metabolism of neuropeptides involved in learning and memory [].

- mTOR Activation: Studies suggest Salidroside might activate the mTOR pathway, a signaling cascade crucial for cell growth and metabolism []. This activation could potentially play a role in reducing muscle wasting.

- Antioxidant and Anti-inflammatory Effects: Salidroside's structure suggests potential antioxidant and anti-inflammatory properties, which might contribute to its various health benefits [].

The synthesis of salidroside typically involves glycosylation reactions. A notable method employs the use of Lewis acids as catalysts to facilitate the reaction between tyrosol and β-D-glucose derivatives . The process can be summarized as follows:

- Glycosylation Reaction: Tyrosol reacts with a glycosylation donor (such as acetylated glucose) in the presence of a Lewis acid catalyst.

- Deprotection: Following glycosylation, any protective groups are removed under alkaline conditions to yield salidroside.

This method is advantageous as it reduces the number of purification steps and utilizes readily available raw materials, making it suitable for industrial production .

Salidroside exhibits a wide range of biological activities:

- Neuroprotective Effects: It has been shown to protect against neuronal damage caused by ischemia and hypoxia, enhancing cell survival and promoting angiogenesis .

- Anti-Inflammatory Properties: Salidroside can suppress inflammation by modulating immune responses, particularly in conditions like ischemic heart disease and cerebral ischemia .

- Antioxidative Effects: The compound reduces oxidative stress, which is crucial in preventing cellular damage in various diseases .

- Cardiovascular Protection: Salidroside has demonstrated cardioprotective effects, improving heart function and reducing injury in models of myocardial infarction .

The primary synthesis methods for salidroside include:

- Chemical Synthesis: Utilizing Lewis acid-catalyzed glycosylation reactions to combine tyrosol with glucose derivatives .

- Biotechnological Approaches: Recent studies have explored biosynthetic pathways using engineered microorganisms to produce salidroside efficiently .

These methods highlight the versatility in producing salidroside for research and therapeutic purposes.

Salidroside has several applications in various fields:

- Pharmaceuticals: Due to its neuroprotective and cardioprotective properties, it is being investigated for potential treatments for ischemic diseases and neurodegenerative disorders .

- Nutraceuticals: Salidroside is included in dietary supplements aimed at enhancing physical performance and reducing fatigue due to its adaptogenic effects .

- Cosmetics: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging .

Research indicates that salidroside interacts with various biological pathways:

- It modulates the expression of genes involved in inflammation and oxidative stress responses.

- Salidroside influences signaling pathways such as NF-kB and Nrf2, which are crucial for cellular defense mechanisms against stressors .

These interactions underline its potential as a therapeutic agent.

Salidroside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Activities | Uniqueness |

|---|---|---|---|

| Tyrosol | Phenylethanol | Antioxidant, anti-inflammatory | Precursor to salidroside; lower bioactivity |

| Rosavin | Glycoside | Antidepressant, adaptogenic | Found primarily in Rhodiola rosea |

| Triandrin | Glycoside | Antioxidant, enhances cognitive function | Less studied than salidroside |

Salidroside stands out due to its comprehensive pharmacological profile encompassing neuroprotection, cardioprotection, and anti-inflammatory effects that are not as pronounced in its analogs.

Salidroside was first identified in Rhodiola rosea, a plant traditionally used in Eurasian folk medicine to combat fatigue, altitude sickness, and stress. Russian pharmacologist Nikolai Lazarev coined the term "adaptogen" in 1947 to describe compounds like salidroside that enhance non-specific resistance to stressors. Early studies in the 1960s isolated salidroside as the principal active constituent of Rhodiola, correlating its abundance with the plant’s medicinal efficacy.

Significance in Phytochemistry and Pharmacognosy

Salidroside’s structure consists of a tyrosol aglycone linked to a glucose moiety, enabling unique interactions with biological targets. Its concentration varies across Rhodiola species (0.5–3.13%) and plant parts, with rhizomes containing the highest levels (18.89 mg/g). Environmental factors such as altitude and soil composition further influence yield, necessitating advanced extraction methods like high hydrostatic pressure (HHP) to achieve 0.401% efficiency.

Table 1: Salidroside Content in Rhodiola Species

| Species | Salidroside Content (%) | Primary Source |

|---|---|---|

| R. sachalinensis | 0.50–0.80 | Rhizomes |

| R. algida | 3.13 | Roots |

| R. rosea (Xinjiang) | 0.337 | Aerial parts |

Current Research Landscape

Recent studies have expanded salidroside’s applications to oncology, neurology, and sports medicine. Key areas include:

- Neuroprotection: Attenuation of 6-OHDA-induced oxidative stress in Parkinson’s models via ROS scavenging (IC₅₀: 50 mg/mL).

- Oncology: Inhibition of ovarian cancer glycolysis through STAT3/c-Myc pathway suppression (EC₅₀: 20 μM).

- Exercise Performance: Enhanced oxygen utilization (15% increase in VO₂ peak) and reduced muscle damage in clinical trials.

Salidroside, systematically named 2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside, possesses the molecular formula C₁₄H₂₀O₇ with a molecular weight of 300.307 grams per mole [1] [2] [3]. The compound represents a phenylpropanoid glycoside that consists of a tyrosol aglycone moiety linked to a β-D-glucopyranose sugar unit through an ether bond [1] [2].

The structural characterization reveals that salidroside contains a 4-hydroxyphenylethyl group attached to the anomeric carbon of glucose via a β-glycosidic linkage [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] [4]. Chemical Abstract Service has assigned the registry number 10338-51-9 to this natural product [1] [3] [5].

X-ray crystallographic analysis has provided definitive structural confirmation of salidroside isolated from natural sources [16] [17]. The crystal structure determination revealed the absolute configuration of the compound, confirming the β-anomeric configuration of the glucose moiety and the spatial arrangement of all stereocenters [16] [17]. The crystallographic data demonstrated that salidroside crystallizes with specific geometric parameters that define its three-dimensional molecular architecture [16] [17].

Stereochemistry and Conformational Analysis

Salidroside contains five defined stereocenters within its molecular framework, all located on the glucose ring system [3]. The stereochemical configuration follows the β-D-glucopyranose pattern with the anomeric carbon in the β-configuration [1] [3]. The absolute configuration of the stereocenters is designated as (2R,3S,4S,5R,6R) for positions 2, 3, 4, 5, and 6 respectively on the glucose ring [1] [3] [4].

The optical activity of salidroside has been measured as [α]/D -29±2°, with measurements conducted at a concentration of 0.5 in methanol [5]. This negative optical rotation indicates the predominant conformational preference of the molecule in solution [5]. The conformational analysis reveals that the glucose ring adopts a chair conformation, which represents the most thermodynamically stable arrangement [3] [4].

The glycosidic bond between the tyrosol aglycone and the glucose moiety exhibits conformational flexibility, allowing rotation around the C-O bond [11] [17]. This rotational freedom contributes to the molecule's ability to adopt multiple conformational states in solution and biological environments [11] [17]. The phenolic hydroxyl group on the tyrosol moiety can participate in hydrogen bonding interactions, which influence the overall conformational preferences of the molecule [11] [17].

Physicochemical Properties

The physicochemical properties of salidroside have been extensively characterized through experimental measurements and computational predictions [5] [8] [9]. The compound exhibits a melting point range of 159-160°C, indicating its thermal stability under standard conditions [5]. The predicted boiling point is 549.5±50.0°C, though this value represents a computational estimate rather than experimental measurement [5].

The density of salidroside has been calculated as 1.46±0.1 grams per cubic centimeter [5]. The compound demonstrates specific solubility characteristics across different solvents, with solubility in dimethyl sulfoxide reaching 60 milligrams per milliliter (199.8 millimolar), water solubility of 60 milligrams per milliliter (199.8 millimolar), and ethanol solubility of 4 milligrams per milliliter (13.32 millimolar) [8] [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 300.307 g/mol | [1] [2] [3] |

| Melting Point | 159-160°C | [5] |

| Density | 1.46±0.1 g/cm³ | [5] |

| Predicted pKa | 9.98±0.15 | [5] |

| LogP | -1.230 (estimated) | [5] |

| Solubility in DMSO | 60 mg/mL | [8] [10] |

| Solubility in Water | 60 mg/mL | [8] [10] |

| Solubility in Ethanol | 4 mg/mL | [8] [10] |

The predicted logarithmic partition coefficient (LogP) value of -1.230 indicates that salidroside is hydrophilic in nature, consistent with its glycosidic structure [5] [9]. The predicted acid dissociation constant (pKa) of 9.98±0.15 corresponds to the phenolic hydroxyl group, which represents the most acidic proton in the molecule [5]. The topological polar surface area has been calculated as 119.61 square angstroms, reflecting the polar nature of the compound [9].

Structure-Activity Relationships

The structure-activity relationships of salidroside have been investigated through systematic modification studies and comparative analyses with related compounds [11]. The presence of the phenolic hydroxyl group on the tyrosol moiety proves essential for biological activity, as this functional group participates in radical scavenging mechanisms [11] [16]. Comparative studies with the aglycone tyrosol demonstrate that the glycosidic linkage modulates the pharmacological properties and bioavailability of the compound [11] [16].

Structural modification studies have revealed that substitutions on the benzene ring significantly influence biological activity [11]. The introduction of electron-donating groups enhances antioxidant activity, while electron-withdrawing groups produce variable effects depending on their position and nature [11]. Research has demonstrated that the β-configuration of the glycosidic bond provides superior activity compared to the α-configuration [11].

The connection between the aglycone and sugar moieties through a two-carbon chain length appears optimal for biological activity [11]. Studies examining different chain lengths indicate that compounds with two carbons in the linker manifest the best activity profile [11]. Modifications replacing the oxygen-glycosidic bond with sulfur-glycosidic, nitrogen-glycosidic, or carbon-glycosidic linkages have shown enhanced stability and modified pharmacological activities [11].

The glucose moiety contributes to water solubility and cellular uptake mechanisms [11]. Replacement with other sugar units or sugar modifications affects both the physicochemical properties and biological activities of the resulting compounds [11]. The hydroxyl groups on the glucose ring participate in hydrogen bonding interactions that influence molecular recognition and binding affinity [11].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of salidroside [12] [15]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the compound [12]. The aromatic protons of the tyrosol moiety appear in the region between 6.2 and 8.5 parts per million, with the 4-hydroxyphenyl group showing the expected pattern for para-disubstituted benzene [12] [15].

The glucose protons appear in the complex sugar region between 3 and 5 parts per million, displaying the characteristic multipicity patterns associated with β-D-glucopyranose [12] [15]. The anomeric proton of the glucose moiety provides a diagnostic signal that confirms the β-configuration of the glycosidic bond [12] [15]. The ethylene bridge connecting the phenyl ring to the glucose oxygen appears as characteristic triplet and triplet patterns in the aliphatic region [12] [15].

Mass spectrometry analysis reveals specific fragmentation patterns characteristic of salidroside [1] [14]. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the molecular weight of the compound [1]. Collision-induced dissociation produces characteristic fragment ions, including peaks at mass-to-charge ratios 132.93, 150.94, and others that correspond to loss of the glucose moiety and subsequent fragmentation of the tyrosol unit [1].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR | Aromatic signals (6.2-8.5 ppm), Sugar signals (3-5 ppm) | [12] [15] |

| Mass Spectrometry | Molecular ion at m/z 300, Fragments at m/z 132.93, 150.94 | [1] [14] |

| Infrared Spectroscopy | O-H stretching, C-O stretching, Aromatic C=C | [20] |

| Near-Infrared | Quantitative analysis capability | [23] |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in salidroside [20]. The broad O-H stretching vibrations from the phenolic and sugar hydroxyl groups appear in the region around 3200-3600 wavenumbers [20]. The C-O stretching vibrations from the ether and alcohol functionalities provide additional characteristic absorptions [20]. The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region of the spectrum [20].

The genus Rhodiola, belonging to the Crassulaceae family, encompasses over 90 species distributed primarily across the Northern Hemisphere's high-altitude regions [4] [5]. Among these species, Rhodiola rosea stands as the most extensively studied and commercially utilized source of salidroside, containing concentrations ranging from 0.3% to 3.2% of dry weight depending on geographic origin and environmental conditions [5] [6].

Rhodiola rosea exhibits the highest genetic diversity and widest distribution among salidroside-producing species [5] [7]. This species demonstrates remarkable adaptability to extreme environmental conditions, thriving at elevations from sea level to 4,000 meters above sea level across Arctic and subarctic regions of Europe, Asia, and North America [8] [9]. The circumpolar distribution of Rhodiola rosea extends from Iceland and Scandinavia in the west to Siberia and Mongolia in the east, with isolated populations found in mountainous regions of Central and Southern Europe [7] [10].

Rhodiola crenulata represents another significant salidroside reservoir, particularly prominent in Traditional Chinese Medicine applications [4] [11]. This species demonstrates higher salidroside concentrations compared to many other Rhodiola species, with reported values ranging from 0.38% to 1.56% of dry weight [4] [12]. Rhodiola crenulata exhibits distinct geographic preferences for high-altitude environments, typically growing at elevations between 3,500 and 5,000 meters above sea level across the Himalayan regions of Tibet, Nepal, and surrounding areas [4] [13].

Rhodiola sachalinensis has emerged as a commercially viable alternative source of salidroside, particularly in cultivated production systems [4] [14]. This species demonstrates salidroside concentrations ranging from 0.23% to 1.09% of dry weight, with the highest concentrations observed in specimens from the Changbai Mountain region of northeastern China [4] [15]. The species exhibits excellent cultivation potential and has been successfully established in commercial plantations in Jilin Province, offering a sustainable alternative to wild harvesting [4].

Additional Rhodiola species contribute to the global salidroside reservoir, including Rhodiola kirilowii, Rhodiola quadrifida, and Rhodiola algida [4] [16]. Rhodiola algida demonstrates exceptionally high salidroside concentrations, reaching up to 3.13% of dry weight in high-altitude specimens from Qinghai Province [4]. Rhodiola quadrifida exhibits notable variation in salidroside content based on geographic origin, with Qinghai specimens containing 2.12% compared to 1.13% in Xinjiang populations [4] [16].

The taxonomic relationships among salidroside-producing Rhodiola species reveal significant phylogenetic conservation of biosynthetic pathways [17]. Molecular studies indicate that the capacity for salidroside biosynthesis represents an ancestral trait within the genus, with subsequent evolutionary divergence resulting in quantitative rather than qualitative differences in compound production [7] [14]. This phylogenetic conservation explains the widespread occurrence of salidroside across diverse Rhodiola species despite their geographic and ecological separation.

Quantitative Distribution Across Plant Tissues

The distribution of salidroside within Rhodiola plants demonstrates significant heterogeneity across different tissues and organs, reflecting the compound's diverse physiological functions and transport mechanisms [4] [18]. Underground storage organs, including roots and rhizomes, serve as the primary reservoirs for salidroside accumulation, containing the highest absolute concentrations of this bioactive compound [19] [20].

Root and rhizome tissues consistently demonstrate the highest salidroside concentrations across all studied Rhodiola species [19] [20] [21]. In Rhodiola rosea, root tissues typically contain 5.0 to 20.0 milligrams of salidroside per gram of dry weight, representing the primary commercial source for pharmaceutical and nutraceutical applications [19] [22]. The thick, fleshy rhizomes characteristic of mature Rhodiola plants serve as specialized storage organs, accumulating salidroside and other phenolic compounds throughout the growing season [22] [23].

Rhodiola crenulata exhibits particularly high salidroside concentrations in root tissues, with reported values reaching 18.89 milligrams per gram of dry weight [4]. The distribution within root systems demonstrates a gradient pattern, with the highest concentrations observed in the central rhizome region and decreasing concentrations toward peripheral root extensions [19]. This distribution pattern reflects the plant's allocation strategy for storing bioactive compounds in protected underground organs.

Above-ground plant tissues demonstrate substantial salidroside accumulation, challenging traditional assumptions about exclusive root-based storage [4] [24]. Aerial parts of Rhodiola species contain significant quantities of salidroside, with concentrations varying according to tissue type, developmental stage, and environmental conditions [24]. In Rhodiola crenulata, petal tissues exhibit the highest salidroside concentrations among above-ground organs, reaching 35.0 milligrams per gram of dry weight [4].

Flower tissues demonstrate remarkable salidroside accumulation across multiple Rhodiola species [24] [11]. During the flowering stage, Rhodiola rosea flowers contain approximately 18.1 milligrams of salidroside per gram of dry weight [24]. This substantial accumulation in reproductive tissues suggests important physiological functions related to pollinator attraction, UV protection, or antioxidant defense during vulnerable reproductive phases [24].

Leaf tissues contribute significantly to total plant salidroside content, particularly during active photosynthetic periods [24]. Rhodiola rosea leaves contain approximately 9.3 milligrams of salidroside per gram of dry weight during peak growing season [24]. The presence of salidroside in photosynthetic tissues indicates roles in photoprotection and stress tolerance under high-light conditions typical of alpine environments [24].

Stem tissues generally exhibit the lowest salidroside concentrations among plant organs, with Rhodiola crenulata stems containing only 1.59 milligrams per gram of dry weight [4]. However, stem tissues serve important transport functions, facilitating salidroside movement between source and sink tissues throughout the plant [4].

The temporal dynamics of salidroside distribution reveal significant changes throughout plant development and seasonal cycles [24]. In Rhodiola semenovii, above-ground tissues demonstrate maximum salidroside accumulation during seed maturation stages, reaching 8.3 milligrams per gram of dry weight [24]. This temporal pattern suggests developmental regulation of salidroside biosynthesis and allocation strategies.

Age-related changes in tissue distribution patterns reflect evolving physiological priorities throughout plant lifespan [25] [26]. Young Rhodiola plants demonstrate relatively uniform salidroside distribution across tissues, while mature specimens exhibit pronounced concentration gradients favoring underground storage organs [25]. Plants aged 3-6 years demonstrate optimal salidroside concentrations, with concentrations declining in specimens older than 6 years [25].

Environmental Factors Affecting Biosynthesis

The biosynthesis of salidroside in Rhodiola species demonstrates remarkable sensitivity to environmental variables, reflecting the compound's role in plant adaptation to extreme conditions [24] [27] [28]. Understanding these environmental influences provides critical insights for optimizing cultivation practices and predicting natural population dynamics under changing climatic conditions.

Temperature represents one of the most significant environmental factors influencing salidroside biosynthesis in Rhodiola species [27] [29]. Cold temperatures typically enhance salidroside production, with optimal biosynthesis occurring at temperatures ranging from -10°C to 15°C [27] [29]. Low-temperature stress activates secondary metabolite biosynthetic pathways, resulting in increased salidroside accumulation as a protective mechanism against freeze-thaw damage and oxidative stress [27].

In controlled cultivation experiments with Rhodiola quadrifida, temperature treatments of 5°C, 15°C, and 25°C revealed inverse relationships between temperature and salidroside content [27]. Plants maintained at 5°C demonstrated the highest salidroside concentrations in both callus and hairy root cultures, while specimens at 25°C exhibited significantly reduced compound levels [27]. This temperature sensitivity reflects evolutionary adaptations to cold mountain environments where Rhodiola species naturally occur.

Altitude represents a complex environmental factor encompassing multiple variables including temperature, atmospheric pressure, UV radiation, and oxygen availability [30] [29] [31]. Rhodiola populations demonstrate positive correlations between elevation and salidroside content up to approximately 4,200 meters above sea level [4] [30]. Beyond this threshold, extreme conditions may limit plant growth and secondary metabolite production despite continued environmental stress [30].

High-altitude environments typically experience intense UV radiation, which stimulates phenolic compound biosynthesis as a photoprotective mechanism [29]. Salidroside and related phenolic compounds absorb harmful UV wavelengths, protecting cellular components from photodamage [29]. This photoprotective function explains the enhanced salidroside concentrations observed in Rhodiola populations from exposed alpine sites compared to sheltered low-elevation habitats.

Soil nutrient availability significantly influences salidroside biosynthesis, with specific requirements for optimal compound production [28]. Research on Rhodiola sachalinensis revealed that rich organic matter content, low soil pH, and elevated nitrogen levels promote salidroside accumulation [28]. Soils with organic matter content exceeding 3% and pH values between 5.5 and 6.5 provide optimal conditions for salidroside biosynthesis [28].

Nitrogen availability demonstrates particular importance for salidroside production, as this compound derives from tyrosine metabolism requiring adequate amino acid precursors [28] [32]. Soils with total nitrogen content exceeding 0.2% and high levels of exchangeable nitrogen support enhanced salidroside biosynthesis [28]. However, excessive nitrogen fertilization may redirect metabolic resources toward primary growth at the expense of secondary metabolite production.

Light exposure patterns influence salidroside biosynthesis through effects on both photosynthetic capacity and stress responses [25]. Full sun exposure typically promotes higher salidroside concentrations compared to shaded conditions, reflecting the compound's role in photoprotection [25]. However, extreme light stress may inhibit plant growth and overall productivity, requiring balanced exposure levels for optimal results.

Water availability demonstrates complex relationships with salidroside biosynthesis, varying according to species and developmental stage [25]. Moderate water stress often enhances secondary metabolite production by activating stress response pathways, while severe drought inhibits overall plant metabolism [25]. Optimal soil moisture levels of 40-60% field capacity typically support maximum salidroside production in cultivated Rhodiola systems.

Growing season timing significantly affects salidroside accumulation patterns, with peak concentrations typically occurring during flowering and early seed development stages [24] [25]. In natural populations, maximum salidroside content occurs during June through August in Northern Hemisphere locations, coinciding with peak metabolic activity and reproductive investment [24].

Stress factors including herbivory, pathogen pressure, and mechanical damage can stimulate salidroside biosynthesis through activation of defense response pathways [25]. However, chronic stress may ultimately reduce plant vigor and total salidroside production despite increased per-unit concentrations [25]. Optimal cultivation practices seek to balance moderate stress stimulation with maintenance of plant health and productivity.

Geographical Variation in Concentration

The geographical distribution of salidroside-producing Rhodiola species reveals profound variations in compound concentrations that reflect complex interactions between genetic diversity, environmental adaptation, and ecological pressures [5] [33] [6]. These geographical patterns provide essential insights into natural selection pressures shaping secondary metabolite production and inform conservation strategies for protecting valuable genetic resources.

Arctic and subarctic populations of Rhodiola rosea consistently demonstrate elevated salidroside concentrations compared to temperate relatives [6]. Norwegian populations growing along the Barents Sea coast exhibit salidroside concentrations reaching 2.0% of dry weight, representing among the highest recorded values for this species [6]. These extreme northern populations experience prolonged cold exposure, intense UV radiation, and severe growing season constraints that select for enhanced secondary metabolite production.

Polar Urals populations of Rhodiola rosea demonstrate exceptional salidroside concentrations reaching 3.2% of dry weight, the highest recorded values for this species [6]. These populations grow in subalpine ecotopes characterized by extreme temperature fluctuations, short growing seasons, and intense solar radiation [5] [6]. The combination of multiple environmental stressors in these locations appears to maximize adaptive benefits of salidroside production.

Asian populations of Rhodiola species exhibit remarkable diversity in salidroside concentrations reflecting the continent's diverse mountain ecosystems [4] [16]. Tibetan Plateau populations of Rhodiola crenulata typically contain 1.12-1.32% salidroside, with the highest concentrations observed at elevations exceeding 4,000 meters [4]. These high-altitude populations experience extreme diurnal temperature fluctuations and intense UV exposure that favor enhanced phenolic compound production.

Chinese Qinghai Province supports exceptionally diverse Rhodiola populations with remarkable salidroside concentration variations [4] [16]. Rhodiola algida from this region demonstrates the highest recorded salidroside concentrations at 3.13% of dry weight, while sympatric Rhodiola juparensis contains only 0.64% [4]. This dramatic variation within a single geographic region highlights the importance of species-specific genetic factors in determining biosynthetic capacity.

Altai Mountain populations represent genetically important reservoirs of Rhodiola diversity but demonstrate relatively moderate salidroside concentrations [6]. Russian Altai specimens of Rhodiola rosea contain approximately 0.48% salidroside, lower than many other populations despite favorable environmental conditions [4]. This pattern suggests that factors beyond environmental stress influence salidroside production, including genetic bottlenecks and founder effects in isolated populations.

European populations of Rhodiola rosea demonstrate moderate salidroside concentrations with significant variation among mountain ranges [7] [10]. Alpine populations from the Carpathians, Pyrenees, and Scandinavian mountains typically contain 0.4-1.2% salidroside depending on local environmental conditions [7]. Genetic studies reveal limited differentiation among European populations despite geographic separation, suggesting recent colonization following glacial retreat.

North American Rhodiola populations have received limited study but appear to contain moderate salidroside concentrations similar to European populations [25]. Canadian Maritime populations demonstrate salidroside concentrations reaching 1.76% in optimal sites, comparable to the highest European values [25]. These populations may represent important genetic resources for understanding adaptive evolution in Rhodiola species.

Cultivation origin significantly influences salidroside concentrations compared to wild populations [19] [22]. Lithuanian cultivated Rhodiola rosea demonstrates higher rosavin concentrations but similar salidroside levels compared to wild Altai specimens [19]. Controlled cultivation can optimize growing conditions for maximum yield but may not replicate the stress conditions that maximize salidroside concentrations in wild populations.

Climate change impacts on geographical salidroside distribution patterns represent emerging conservation concerns [33] [16]. Predictive modeling suggests that suitable Rhodiola habitat will shift toward higher elevations and latitudes under warming scenarios [16]. These habitat shifts may reduce total population sizes while concentrating remaining populations in areas with enhanced stress conditions that favor salidroside production.

Island populations of Rhodiola species demonstrate unique patterns reflecting founder effects and genetic drift [5]. Icelandic populations of Rhodiola rosea contain moderate salidroside concentrations but exhibit reduced genetic diversity compared to continental populations [7]. These isolated populations may be particularly vulnerable to climate change and require specific conservation attention.

Storage time and post-harvest handling significantly affect geographical comparisons of salidroside content [4]. Samples stored for more than three years may show complete salidroside degradation, confounding geographic comparison studies [4]. Standardized collection and analysis protocols are essential for accurate assessment of natural variation patterns.

Comparative Analysis Across Rhodiola Subspecies

The taxonomic complexity within the genus Rhodiola encompasses numerous subspecies and varieties that demonstrate significant variation in salidroside content and biosynthetic capacity [4] [34] [35]. Comparative analysis across these taxonomic units reveals important insights into evolutionary relationships, adaptive strategies, and potential applications for sustainable production systems.

Rhodiola rosea exhibits substantial intraspecific variation in salidroside content that correlates with both geographic origin and genetic lineage [7] [34] [36]. Molecular marker studies reveal that 85% of genetic variation occurs within populations rather than between populations, indicating high gene flow and recent evolutionary divergence [7]. This genetic structure influences salidroside production capacity across different populations and subspecies.

Nordic subspecies of Rhodiola rosea demonstrate consistently elevated salidroside concentrations compared to temperate European populations [36] [37]. Finnish populations exhibit salidroside concentrations reaching 1.76% of dry weight, significantly higher than Central European specimens [36] [25]. These differences reflect both genetic adaptation to harsh northern conditions and phenotypic plasticity in response to environmental stress.

Rhodiola rosea var. rhodantha represents a North American taxonomic entity previously considered synonymous with the Eurasian type species [8]. Molecular studies suggest that North American populations may warrant recognition as distinct subspecies based on genetic divergence and morphological differences [8]. However, limited chemical analysis prevents definitive comparison of salidroside content between these entities.

Rhodiola crenulata demonstrates less pronounced subspecific variation in salidroside content compared to Rhodiola rosea [4] [11]. This pattern may reflect the species' more restricted geographic range and recent evolutionary history compared to the widely distributed Rhodiola rosea [4]. However, altitude-related variation within Rhodiola crenulata populations suggests ongoing adaptive divergence in response to environmental gradients.

Rhodiola sachalinensis exhibits significant variation in secondary metabolite profiles that distinguish it from closely related species [34] [20]. Some populations contain both salidroside and rosavins similar to Rhodiola rosea, while others lack rosavins entirely [34] [30]. This chemical variation suggests either ongoing evolutionary divergence or possible hybridization between species in sympatric populations.

Rhodiola quadrifida demonstrates remarkable chemical diversity across its extensive geographic range [4] [16]. Northern populations from Xinjiang contain lower salidroside concentrations (1.13%) compared to high-altitude Qinghai populations (2.12%) [4]. This variation correlates with elevation and temperature gradients, suggesting adaptive responses to specific environmental challenges.

Rhodiola kirilowii exhibits among the most dramatic intraspecific variation in salidroside content documented within the genus [4]. Qinghai populations contain 2.51% salidroside compared to only 0.50% in Sichuan specimens [4]. This five-fold difference within a single species highlights the importance of provenance selection for cultivation and conservation programs.

Hybridization between Rhodiola species may contribute to chemical variation observed in natural populations [7] [35]. Molecular markers suggest occasional gene flow between sympatric species, potentially transferring biosynthetic capacity for salidroside production [7]. However, the frequency and significance of natural hybridization remain poorly understood.

Ploidy variation within Rhodiola species may influence salidroside biosynthetic capacity [14] [26]. Some populations exhibit chromosome number variation that could affect gene expression levels and metabolic pathway activity [14]. However, the relationship between ploidy level and secondary metabolite production requires further investigation.

Cultivation breeding programs have begun selecting for enhanced salidroside content within and between Rhodiola subspecies [19] [26]. These efforts focus on identifying superior genotypes that combine high salidroside production with agronomic traits such as growth rate and disease resistance [26]. However, maintaining genetic diversity while selecting for specific traits presents ongoing challenges.

Epigenetic factors may contribute to observed variation in salidroside content across Rhodiola subspecies [24] [17]. Environmental stress can induce heritable changes in gene expression that persist across generations [24]. These epigenetic modifications may explain some observed differences in salidroside content between populations grown under similar conditions.

Chemical fingerprinting using advanced analytical techniques provides powerful tools for distinguishing Rhodiola subspecies and validating taxonomic relationships [38] [35] [39]. High-performance liquid chromatography coupled with mass spectrometry can detect subtle differences in secondary metabolite profiles that correlate with genetic relationships [39]. These approaches support both taxonomic studies and quality control in commercial applications.

Conservation genetics approaches emphasize the importance of preserving subspecific diversity within Rhodiola species [33] [14]. Climate change and habitat destruction threaten numerous populations that may harbor unique genetic variants affecting salidroside production [33]. Ex-situ conservation programs must account for this chemical diversity to maintain the full range of adaptive potential within the genus.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

EA-3580